
3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid is an organic compound that features a pyrrole ring substituted with a methyl group and a carboxamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid typically involves the reaction of N-Methyl-2-pyrrolecarboxaldehyde with appropriate reagents. One common method includes the use of N-Methyl-2-pyrrolecarboxaldehyde as a starting material, which undergoes a series of reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-2-pyrrolecarboxaldehyde: A precursor in the synthesis of 3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid.
1-Methylindole-3-carboxaldehyde: Another compound with a similar pyrrole structure.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3-[methyl(1H-pyrrole-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-11(6-4-8(12)13)9(14)7-3-2-5-10-7/h2-3,5,10H,4,6H2,1H3,(H,12,13) |
Clave InChI |
UXJADJREKSIQDC-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC(=O)O)C(=O)C1=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


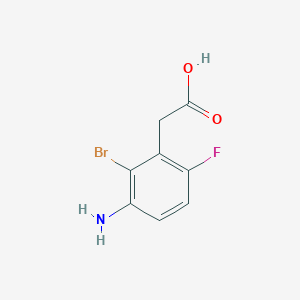
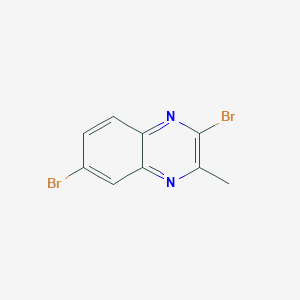
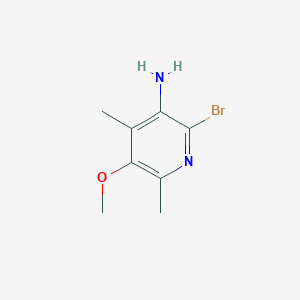
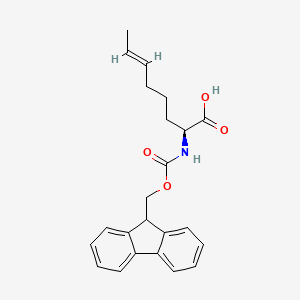



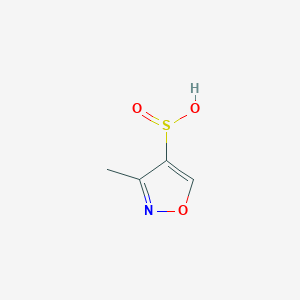



![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)


